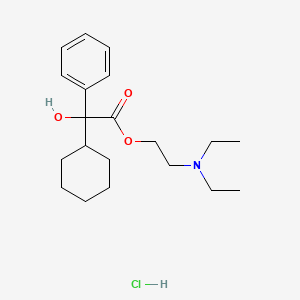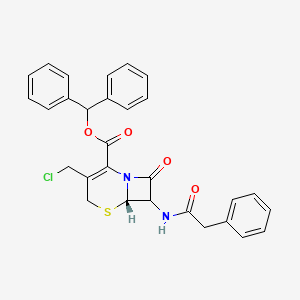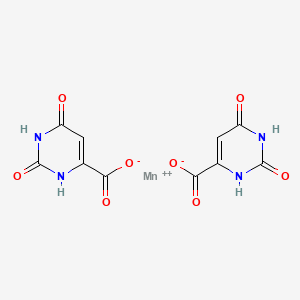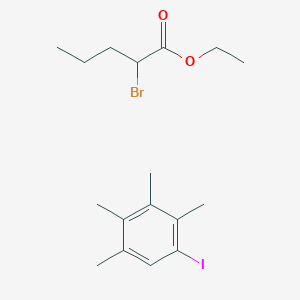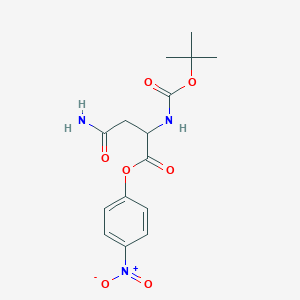
Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 . It is also known by other names such as 4,4’-Methylenebis(cyclohexylamine) and 4,4’-Methylenedicyclohexylamine . This compound is of significant interest due to its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- typically involves the reaction of cyclohexanone with primary amines under specific conditions. One common method involves the use of a reductive amination process, where cyclohexanone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cell membranes, leading to cell lysis and death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar properties but lacks the methylene bridge.
4,4’-Diaminodicyclohexylmethane: Similar structure but with primary amine groups instead of secondary amines.
Uniqueness
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is unique due to its specific structural features, including the methylene bridge and secondary amine groups. These features contribute to its distinct chemical reactivity and applications compared to other similar compounds .
Properties
CAS No. |
162627-35-2 |
|---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[[4-(2-methylpropylideneamino)cyclohexyl]methyl]cyclohexyl]propan-1-imine |
InChI |
InChI=1S/C21H38N2/c1-16(2)14-22-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23-15-17(3)4/h14-21H,5-13H2,1-4H3 |
InChI Key |
WZZGDSABBCIGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC1CCC(CC1)CC2CCC(CC2)N=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


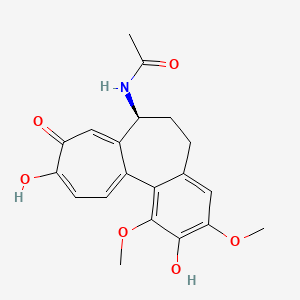


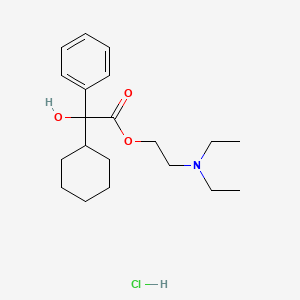
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
